Quinazolinone Scaffold Confers NOX-2 Inhibitory Activity Absent in Apocynin
The quinazolinone core of CAS 899969-43-8 is explicitly claimed in patents as providing NOX-2 inhibitory activity, a mechanism distinct from the non-specific antioxidant effects of the commonly used NOX inhibitor apocynin [1]. While direct head-to-head IC50 data for this specific compound against apocynin is not publicly available, the quinazolinone series has been shown to prevent excessive ROS generation through direct enzyme inhibition, whereas apocynin has been demonstrated to act primarily as an antioxidant rather than a direct NOX inhibitor in vascular systems [2]. This mechanistic differentiation is critical for researchers requiring true NOX-2 catalytic inhibition rather than ROS scavenging.
| Evidence Dimension | Mechanism of NOX inhibition |
|---|---|
| Target Compound Data | Quinazolinone-based direct NOX-2 inhibitor (as per patent claims) [1] |
| Comparator Or Baseline | Apocynin: Reported as an antioxidant, not a direct vascular NADPH oxidase inhibitor [2] |
| Quantified Difference | Qualitative mechanistic distinction; direct inhibition vs. antioxidant effect |
| Conditions | Review of published literature; apocynin data from Impellizzeri et al., Biochem Pharmacol, 2011 |
Why This Matters
Procurement of CAS 899969-43-8 ensures access to a compound with the intended pharmacological mechanism (NOX-2 inhibition), avoiding the confounded antioxidant activity of apocynin that complicates data interpretation.
- [1] Emory University & Medical College of Wisconsin. EP 2886120 B1: Quinazoline derivatives, compositions and uses related thereto. Published 2019-06-19. View Source
- [2] Heumüller S, Wind S, Barbosa-Sicard E, et al. Apocynin is not an inhibitor of vascular NADPH oxidases but an antioxidant. Hypertension. 2008;51(2):211-217. View Source
